molecular formula C23H25N3O4 B11597331 Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate

Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate

Cat. No.: B11597331
M. Wt: 407.5 g/mol
InChI Key: YAGSXXCCSULKRI-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate can be achieved through several methods. One common approach involves the condensation of anthranilamide with ethyl oxalate . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinazoline derivatives with fewer oxygen atoms.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxycarbonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 4-(4-pentoxycarbonylanilino)quinazoline-2-carboxylate

InChI

InChI=1S/C23H25N3O4/c1-3-5-8-15-30-22(27)16-11-13-17(14-12-16)24-20-18-9-6-7-10-19(18)25-21(26-20)23(28)29-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25,26)

InChI Key

YAGSXXCCSULKRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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